molecular formula C11H12N4O2 B11875467 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide

2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide

Cat. No.: B11875467
M. Wt: 232.24 g/mol
InChI Key: OGKUBJVQRMCAJT-UHFFFAOYSA-N
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Description

2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a hydrazinyl group attached to the quinoline ring, which is further connected to an acetamide group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide typically involves the following steps:

    Formation of 2-Hydrazinylquinoline: This can be achieved by reacting 2-chloroquinoline with hydrazine hydrate under reflux conditions.

    Coupling with Acetamide: The 2-hydrazinylquinoline is then reacted with chloroacetamide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. This dual interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylquinoline: Lacks the acetamide group but shares the hydrazinyl-quinoline core structure.

    2-((2-Hydrazinylquinolin-8-yl)thio)acetamide: Similar structure but with a sulfur atom replacing the oxygen atom in the acetamide linkage.

Uniqueness

2-((2-Hydrazinylquinolin-8-yl)oxy)acetamide is unique due to the presence of both the hydrazinyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The oxygen linkage in the acetamide group also differentiates it from its sulfur analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-(2-hydrazinylquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C11H12N4O2/c12-9(16)6-17-8-3-1-2-7-4-5-10(15-13)14-11(7)8/h1-5H,6,13H2,(H2,12,16)(H,14,15)

InChI Key

OGKUBJVQRMCAJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)N)N=C(C=C2)NN

Origin of Product

United States

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